molecular formula C10H10BNO2 B8145363 3-(1,3,2-Dioxaborinan-2-yl)benzonitrile

3-(1,3,2-Dioxaborinan-2-yl)benzonitrile

Cat. No.: B8145363
M. Wt: 187.00 g/mol
InChI Key: JANBWDSIRRHGLC-UHFFFAOYSA-N
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Description

3-(1,3,2-Dioxaborinan-2-yl)benzonitrile is an organic compound with the molecular formula C10H10BNO2 It is a derivative of benzonitrile, featuring a boron-containing heterocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3,2-Dioxaborinan-2-yl)benzonitrile typically involves the reaction of 2-cyanophenylboronic acid with 1,3-propanediol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The process involves heating the reactants in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the boron-oxygen bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-purity starting materials and rigorous quality control measures are essential to produce the compound at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-(1,3,2-Dioxaborinan-2-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Mechanism of Action

The mechanism of action of 3-(1,3,2-Dioxaborinan-2-yl)benzonitrile involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The nitrile group can also participate in interactions with electrophiles, enhancing the compound’s reactivity in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3,2-Dioxaborinan-2-yl)benzonitrile is unique due to its specific boron-containing heterocyclic structure, which imparts distinct reactivity and stability compared to other boronic esters. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

3-(1,3,2-dioxaborinan-2-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1,3-4,7H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANBWDSIRRHGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC(=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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